2-Methoxy-2-(oxolan-2-yl)propan-1-amine
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Overview
Description
2-Methoxy-2-(oxolan-2-yl)propan-1-amine is an organic compound with the molecular formula C8H17NO2 It is a derivative of propan-1-amine, featuring a methoxy group and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(oxolan-2-yl)propan-1-amine typically involves the reaction of 2-methoxypropan-1-amine with oxirane (ethylene oxide) under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the ring-opening of the oxirane and subsequent formation of the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(oxolan-2-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The methoxy group or the oxolane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
2-Methoxy-2-(oxolan-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(oxolan-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(oxolan-2-yl)propan-1-amine
- 2-Methoxy-2-(tetrahydrofuran-2-yl)propan-1-amine
Uniqueness
2-Methoxy-2-(oxolan-2-yl)propan-1-amine is unique due to the presence of both a methoxy group and an oxolane ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Biological Activity
2-Methoxy-2-(oxolan-2-yl)propan-1-amine, also known as (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-amine, is a compound with notable biological activity, particularly in pharmacological contexts. Its unique structure, characterized by a methoxy group and an oxolane ring, contributes to its potential applications in drug development and enzyme interactions.
Chemical Structure and Properties
The compound has a molecular formula of C8H17NO2 and a molecular weight of 159.23 g/mol. The presence of the oxolane ring and the chiral center at the second carbon atom allows for specific interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C8H17NO2 |
Molecular Weight | 159.23 g/mol |
Functional Groups | Methoxy, Amine |
Structural Features | Oxolane ring |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound acts as a ligand in enzyme-substrate studies, facilitating the exploration of enantioselective processes and the development of chiral drugs.
Enzyme Interactions
The compound has shown potential in modulating the activity of certain enzymes, such as lysosomal phospholipase A2 (LPLA2), which plays a role in lipid metabolism and cellular signaling. Inhibition studies have indicated that compounds similar to this compound can interfere with LPLA2 binding to liposomes, leading to various biological effects .
Pharmacological Contexts
Research indicates that this compound may serve as a precursor in the synthesis of therapeutic agents, particularly in neurology and psychiatry. Its structural features make it a candidate for developing new drugs targeting specific receptors involved in neurological functions.
Case Studies
- Inhibition Studies : A study highlighted that compounds with similar structures exhibited significant inhibition of LPLA2, correlating with drug-induced phospholipidosis. This suggests that this compound could be explored further for its potential therapeutic implications .
- Synthesis and Characterization : Ongoing research focuses on synthesizing derivatives of this compound to evaluate their biological activity and pharmacodynamics. The unique properties conferred by the oxolane structure are under investigation for their role in enhancing drug efficacy.
Comparison with Related Compounds
The biological activity of this compound can be compared to other structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(Oxolan-2-yl)propan-1-amine | Lacks methyl group at the 3-position | Different reactivity profile |
(2S)-2-Methyl-3-(oxolan-2-yl)propan-1-amine | Enantiomer with opposite stereochemistry | Potentially different biological effects |
3-[Oxolan-3-yloxy]propanamide | Contains an amide group | May exhibit different binding characteristics |
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-methoxy-2-(oxolan-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H17NO2/c1-8(6-9,10-2)7-4-3-5-11-7/h7H,3-6,9H2,1-2H3 |
InChI Key |
PGNMMMKTWXGSII-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1CCCO1)OC |
Origin of Product |
United States |
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